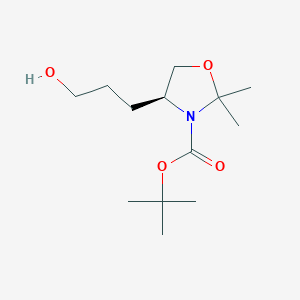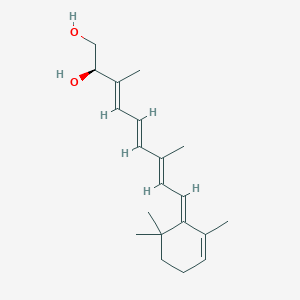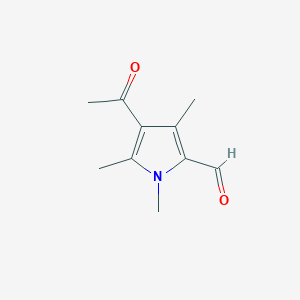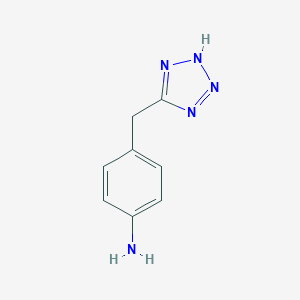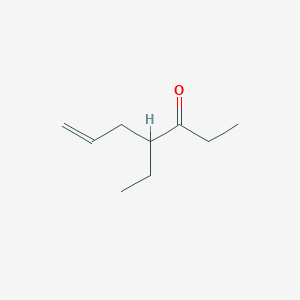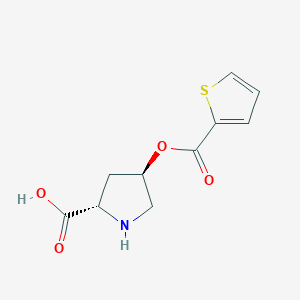
Tenosiprol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tenosiprol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of quinolone antibiotics and has a unique structure that makes it different from other quinolones.
Wirkmechanismus
The mechanism of action of Tenosiprol involves inhibiting the activity of DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. This results in the inhibition of bacterial growth and proliferation. Tenosiprol also exhibits antifungal activity by inhibiting the activity of fungal topoisomerase II enzyme.
Biochemische Und Physiologische Effekte
Tenosiprol has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacteria and fungi. It also affects the expression of various genes involved in bacterial and fungal growth and proliferation. In addition, Tenosiprol has been found to exhibit anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Tenosiprol in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. It is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using Tenosiprol is its potential toxicity to human cells, which limits its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for research on Tenosiprol. One of the areas of interest is its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines and could be a promising candidate for further studies. Another area of interest is its potential use in combination therapy with other antibiotics to enhance their efficacy against multidrug-resistant bacteria. Furthermore, the development of new synthetic routes for Tenosiprol could lead to the production of more potent analogs with improved properties.
Synthesemethoden
The synthesis of Tenosiprol involves a series of chemical reactions that start with the condensation of 2,4-dichloro-5-fluorobenzoic acid with 2-amino-5-methylpyridine to form the intermediate compound. This intermediate is then subjected to a series of reactions involving various reagents and solvents to form the final product, Tenosiprol. The synthesis process is complex and requires skilled chemists and advanced laboratory facilities.
Wissenschaftliche Forschungsanwendungen
Tenosiprol has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. Its antibacterial activity has been studied against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been found to be effective against fungal infections, including Candida albicans and Aspergillus fumigatus.
Eigenschaften
CAS-Nummer |
129336-81-8 |
|---|---|
Produktname |
Tenosiprol |
Molekularformel |
C10H11NO4S |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
(2S,4R)-4-(thiophene-2-carbonyloxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c12-9(13)7-4-6(5-11-7)15-10(14)8-2-1-3-16-8/h1-3,6-7,11H,4-5H2,(H,12,13)/t6-,7+/m1/s1 |
InChI-Schlüssel |
UALJSXIPZBZMGU-RQJHMYQMSA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C(=O)O)OC(=O)C2=CC=CS2 |
SMILES |
C1C(CNC1C(=O)O)OC(=O)C2=CC=CS2 |
Kanonische SMILES |
C1C(CNC1C(=O)O)OC(=O)C2=CC=CS2 |
Andere CAS-Nummern |
129336-81-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



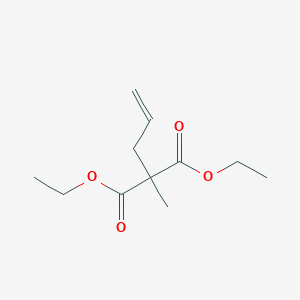
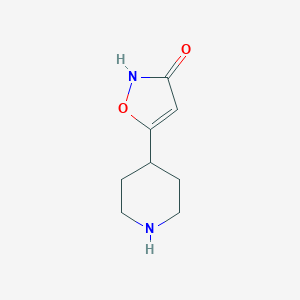
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
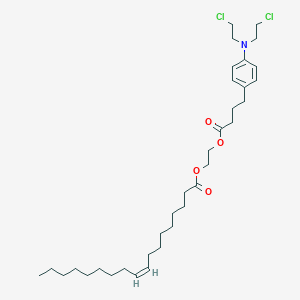
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)
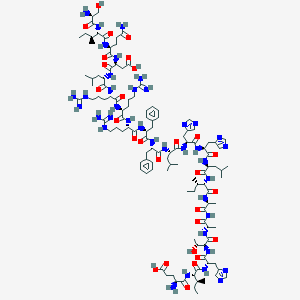
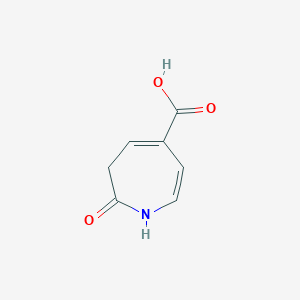
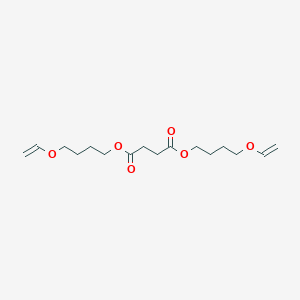
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
